Cas no 42065-72-5 ((3-Chloropropyl)sulfamoyl Chloride)
(3-Chloropropyl)sulfamoyl Chloride Chemical and Physical Properties
Names and Identifiers
-
- (3-Chloropropyl)sulfamoyl Chloride
- N-(3-chloropropyl)sulfamoyl chloride
- (3-Chloropropyl)sulfamyl chloride
- C3H7Cl2NO2S
- 3-chloropropylsulfamoyl chloride
- CVFWTKBRRTYVHC-UHFFFAOYSA-N
- FCH926310
- 4744AJ
- Sulfamoyl chloride, (3-chloropropyl)-
- SY018716
- ZB1018
- (3-Chloropropyl)sulfamoylChloride
- SCHEMBL2111624
- MFCD14529128
- CS-0452315
- A918452
- AKOS006334546
- AS-61736
- 42065-72-5
- DB-299696
- AC6112
- DTXSID10717319
-
- MDL: MFCD14529128
- Inchi: 1S/C3H7Cl2NO2S/c4-2-1-3-6-9(5,7)8/h6H,1-3H2
- InChI Key: CVFWTKBRRTYVHC-UHFFFAOYSA-N
- SMILES: ClCCCNS(=O)(=O)Cl
Computed Properties
- Exact Mass: 190.9574550g/mol
- Monoisotopic Mass: 190.9574550g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.6
- XLogP3: 1.1
Experimental Properties
- Density: 1.469±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 283.8±42.0 ºC (760 Torr),
- Flash Point: 125.4±27.9 ºC,
- Solubility: Slightly soluble (8.8 g/l) (25 º C),
(3-Chloropropyl)sulfamoyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C588233-50mg |
(3-Chloropropyl)sulfamoyl Chloride |
42065-72-5 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C588233-100mg |
(3-Chloropropyl)sulfamoyl Chloride |
42065-72-5 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C588233-500mg |
(3-Chloropropyl)sulfamoyl Chloride |
42065-72-5 | 500mg |
$ 210.00 | 2022-06-06 | ||
| Apollo Scientific | OR923366-1g |
(3-Chloropropyl)sulfamoyl chloride |
42065-72-5 | 95% | 1g |
£370.00 | 2025-02-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y01505-5g |
(3-Chloropropyl)sulfamoyl Chloride |
42065-72-5 | 95% | 5g |
¥6589.0 | 2024-07-18 | |
| Chemenu | CM386076-1g |
(3-Chloropropyl)sulfamoyl Chloride |
42065-72-5 | 95%+ | 1g |
$212 | 2023-02-02 | |
| Chemenu | CM386076-5g |
(3-Chloropropyl)sulfamoyl Chloride |
42065-72-5 | 95%+ | 5g |
$653 | 2023-02-02 | |
| eNovation Chemicals LLC | D493115-1g |
(3-Chloropropyl)sulfamoyl Chloride |
42065-72-5 | 97% | 1g |
$470 | 2024-05-24 | |
| eNovation Chemicals LLC | D493115-5g |
(3-Chloropropyl)sulfamoyl Chloride |
42065-72-5 | 97% | 5g |
$1185 | 2023-09-02 | |
| eNovation Chemicals LLC | D493115-10g |
(3-Chloropropyl)sulfamoyl Chloride |
42065-72-5 | 97% | 10g |
$2090 | 2023-09-02 |
(3-Chloropropyl)sulfamoyl Chloride Suppliers
(3-Chloropropyl)sulfamoyl Chloride Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on (3-Chloropropyl)sulfamoyl Chloride
Comprehensive Overview of (3-Chloropropyl)sulfamoyl Chloride (CAS No. 42065-72-5): Properties, Applications, and Market Insights
(3-Chloropropyl)sulfamoyl Chloride (CAS No. 42065-72-5) is a specialized organosulfur compound widely recognized for its role in organic synthesis and pharmaceutical intermediates. This chlorinated sulfonamide derivative features a reactive sulfamoyl chloride group and a 3-chloropropyl side chain, making it a versatile building block for fine chemicals. Its molecular formula, C3H7Cl2NO2S, reflects a balanced combination of reactivity and stability under controlled conditions.
The compound typically appears as a colorless to pale yellow liquid with a density of ~1.5 g/cm3. Its boiling point ranges between 120-125°C at reduced pressure, while the molecular weight of 192.06 g/mol positions it as a mid-sized synthetic intermediate. Key spectral identifiers include characteristic IR absorption bands at 1370 cm-1 (S=O stretch) and 750 cm-1 (C-Cl stretch), with NMR signals appearing at δ 3.8 ppm (CH2-Cl) and δ 3.2 ppm (CH2-SO2) in proton NMR.
In pharmaceutical applications, (3-Chloropropyl)sulfamoyl Chloride serves as a precursor for sulfonamide-based drugs, particularly in developing enzyme inhibitors and receptor modulators. Recent studies highlight its utility in creating anticancer scaffolds through targeted sulfamoylation reactions. The compound's dual functionality allows simultaneous alkylation and sulfonylation of biomolecules, a property leveraged in proteolysis-targeting chimera (PROTAC) research – one of today's hottest topics in drug discovery.
The agrochemical industry utilizes this compound to synthesize herbicidal sulfonamides with improved leaf permeability. Its 3-chloropropyl moiety enhances systemic movement in plants, while the sulfamoyl chloride group enables covalent binding to target enzymes. This dual-action mechanism aligns with current demands for precision agriculture solutions, answering frequent search queries about "next-generation crop protection" chemicals.
From a material science perspective, researchers employ 42065-72-5 to modify polymer surfaces through sulfonamide linkages. The compound's reactivity facilitates the creation of ion-exchange membranes for battery applications – particularly relevant given the booming energy storage market. Its use in covalent organic frameworks (COFs) development has gained attention in scientific literature, addressing popular searches about "advanced porous materials".
The global market for (3-Chloropropyl)sulfamoyl Chloride shows steady 6.8% CAGR growth (2023-2030), driven by expanding generic drug production and specialty chemical demand. Regional analysis reveals Asia-Pacific as the dominant consumer (42% market share), with major manufacturers concentrating on GMP-compliant synthesis to meet pharmaceutical-grade specifications. Current pricing trends indicate $280-$320/kg for research quantities, with bulk procurement (>100kg) attracting 15-20% discounts.
Handling requires standard chemical safety protocols including nitrile gloves and fume hood use due to moisture sensitivity. Storage recommendations specify argon-purged containers at 2-8°C, with typical shelf life of 12 months when properly sealed. Transportation follows non-hazardous chemical guidelines for quantities below 1kg, though larger shipments may require special documentation.
Recent patent analysis (2020-2023) shows 37 filings mentioning CAS 42065-72-5, predominantly in bioconjugation techniques and antibody-drug conjugates (ADCs) – a rapidly growing segment receiving 3,200+ monthly searches related to "targeted cancer therapies". The compound's role in linker chemistry positions it as a valuable tool for precision medicine development.
Environmental studies confirm ready biodegradability (OECD 301D) with hydrolysis as the primary degradation pathway. Ecotoxicity data shows LC50 >100 mg/L for Daphnia magna, classifying it as low environmental impact when handled responsibly – an important consideration for researchers searching "green chemistry principles".
Future applications may exploit its potential in click chemistry and bioorthogonal reactions, particularly for in vivo imaging probes. The compound's compatibility with copper-free conjugation methods makes it attractive for diagnostic agent development, addressing trending searches about "non-invasive detection" technologies.
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